Methyl 3-isopentyl-2,3-dimethyloxirane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dimethyl-3-(3-methylbutyl)oxirane-2-carboxylate typically involves the reaction of an appropriate alkene with a peroxycarboxylic acidThe reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3-(3-methylbutyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3-dimethyl-3-(3-methylbutyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of methyl 2,3-dimethyl-3-(3-methylbutyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The reaction typically proceeds through a concerted mechanism, where the nucleophile attacks the electrophilic carbon, leading to the opening of the ring and formation of the product .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-diethyl-3-(2-methylbutyl)oxirane-2-carboxylate
- Methyl 3,3-dimethyl-2-methylenebutanoate
Uniqueness
Methyl 2,3-dimethyl-3-(3-methylbutyl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3-(3-methylbutyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-8(2)6-7-10(3)11(4,14-10)9(12)13-5/h8H,6-7H2,1-5H3 |
InChI Key |
VRHDZROVRQMPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(C(O1)(C)C(=O)OC)C |
Origin of Product |
United States |
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